Evernitrose, L- is a naturally occurring compound classified as a deoxysugar, specifically a 2,3,6-trideoxy-3-C-methyl-4-O-methyl-3-nitro-L-arabino-hexopyranose. It is a significant component of the antibiotic everninomicin, which belongs to the orthosomycin family. This compound exhibits potent antibacterial activity, particularly against gram-positive bacteria, making it valuable in pharmaceutical applications .
Evernitrose is derived from the fermentation of certain actinomycetes, particularly those involved in the biosynthesis of everninomicin. It is classified under the category of aminosugars, which are sugars that contain amino groups. The structural classification places it among modified hexoses due to its unique functional groups and stereochemistry .
The synthesis of Evernitrose has been achieved through various methods. A notable approach involves the use of methyl 2,6-dideoxy-4-O-methyl-α-L-erythro-hexopyranoside as a starting material. This method employs selective reactions to introduce nitro and methyl groups at specific positions on the sugar backbone.
Evernitrose has a complex molecular structure characterized by:
Evernitrose participates in various chemical reactions that are crucial for its function as an antibiotic:
The reactions typically involve enzymatic catalysis where specific enzymes interact with Evernitrose to modify its structure or facilitate its incorporation into larger antibiotic molecules.
Evernitrose exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It interacts with specific enzymes involved in peptidoglycan biosynthesis, leading to cell lysis and death of susceptible bacteria.
Empirical studies have shown that Evernitrose's mechanism is particularly effective against gram-positive organisms due to their reliance on peptidoglycan for structural integrity .
Relevant data indicate that these properties influence both its pharmacological efficacy and potential side effects when used therapeutically .
Evernitrose is primarily utilized in scientific research and pharmaceutical development:
L-Evernitrose is the defining terminal saccharide of everninomicin (Evn) D–G, octasaccharide antibiotics produced by Micromonospora carbonacea var. africana and aurantiaca. Its position within the everninomicin scaffold is highly conserved, attached via a β-glycosidic linkage to the D-olivose ring (Ring B) of the antibiotic’s heptasaccharide core [1] [3]. The complete structural architecture of everninomicin features four ortho-δ-lactone (orthoester) bridges that rigidify the molecule, with L-evernitrose contributing additional conformational restraint through its C2 and C3 orthocarbonate linkage [5]. This rigidity optimizes spatial positioning of its chemically reactive C4-nitro group for target engagement.
Table 1: Key Orthosomycin Antibiotics Featuring L-Evernitrose and Their Structural Components
Antibiotic | Producer Organism | Core Sugar Units | L-Evernitrose Position |
---|---|---|---|
Everninomicin D–G | Micromonospora carbonacea | Octasaccharide | Terminal A-ring |
Avilamycin | Streptomyces viridochromogenes | Heptasaccharide | Absent (terminal eurekanate) |
Ziracin® (SCH27899) | Semi-synthetic derivative | Octasaccharide | Terminal A-ring (nitro sugar) |
Everninomicin P | M. carbonacea var. aurantiaca | Evn F-Rosamicin conjugate | Nitrone linkage to macrolide |
Biogenetically, L-evernitrose originates from TDP-L-epi-vancosamine through a double oxidation cascade catalyzed by the flavoenzyme ORF36 (EvdC). This nitrososynthase mediates the conversion of the C4’-amino group to a nitroso intermediate via a hydroxylamine state, with molecular oxygen incorporated into the product [1] [2]. The final nitro group arises spontaneously through photochemical oxidation under aerobic conditions. This pathway is distinct from those of other nitrosugars like D-kijanose (kijanimicin) or D-rubranose (rubradirin), which arise from divergent biosynthetic gene clusters despite shared enzymatic logic [1]. Crucially, synthetic analogs of everninomicin lacking the L-evernitrose moiety—such as everninomicin-2 (Evn M)—exhibit markedly reduced antibacterial activity, underscoring its non-redundant role [6].
The discovery of L-evernitrose is inextricably linked to the isolation of everninomicins from Micromonospora carbonacea strains. Initial reports of everninomicin date to the 1950s, when soil isolates from African ecosystems yielded actinomycetes producing broad-spectrum Gram-positive activity [3]. Structural characterization efforts in the 1970s–1980s identified everninomicin as an oligosaccharide containing an unusual "nitro sugar" later designated L-evernitrose [5] [6]. Early NMR and chemical degradation studies revealed its L-configuration, methylamino group, and orthocarbonate bridge—features then unprecedented among known aminoglycosides.
Table 2: Key Milestones in L-Evernitrose and Everninomicin Research
Time Period | Milestone Achievement | Methodology | Significance |
---|---|---|---|
1950s–1960s | Isolation of everninomicin complex | Fermentation, bioassay-guided fractionation | Discovery of orthosomycin antibiotics |
1970s–1980s | Structural elucidation of L-evernitrose | NMR, mass spectrometry, chemical degradation | Identification of nitro sugar scaffold |
1990s | Development of Ziracin® (SCH27899) | Semi-synthesis | Clinical advancement to Phase III trials |
2000–2010 | Identification of ORF36 nitrososynthase | Gene knockout, in vitro enzymology | Biosynthetic mechanism of amino sugar oxidation |
2015–Present | Cryo-EM structures of everninomicin-ribosome complex | Cryogenic electron microscopy | Atomic-level insight into ribosomal binding |
The 1990s saw intensified interest in everninomicins due to their potent activity against multidrug-resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Schering-Plough developed Ziracin® (SCH27899), a semi-synthetic everninomicin derivative, which advanced to Phase III clinical trials for complicated skin and bloodstream infections. Despite potent efficacy, Ziracin® was discontinued in 2000 due to pharmacological concerns—notably poor solubility and dose-limiting side effects—rather than loss of antibacterial activity [5]. Concurrently, genetic manipulation of M. carbonacea elucidated the everninomicin (evd) biosynthetic gene cluster. Gene knockout studies confirmed orf36 (later evdC) as essential for L-evernitrose formation, as its deletion yielded Evn M, an analog lacking the nitro sugar [3] [6]. Biochemical characterization of purified ORF36 established its FAD-dependent nitrososynthase activity, providing the first enzymatic link between TDP-sugar oxidation and nitro group installation [1] [2].
The functional supremacy of L-evernitrose derives from its direct participation in the inhibition of bacterial protein synthesis. Everninomicins bind the 50S ribosomal subunit at a site distinct from other antibiotics (e.g., macrolides, chloramphenicol), overlapping spatially with the elbow region of A-site tRNA [5]. Cryo-electron microscopy studies at 3.6–3.9 Å resolution reveal that L-evernitrose anchors the antibiotic to helices 89 (H89) and 91 (H91) of the 23S rRNA, with its nitro group forming hydrogen bonds to G2535 and C2536 (E. coli numbering) [5]. Simultaneously, the sugar’s orthocarbonate bridge stabilizes a compact conformation that positions the dichloroisoeverninic acid ring (in avilamycin) or nitrone-linked rosamicin macrolide (in Evn P) to contact ribosomal protein L16. This dual anchoring—via RNA and protein—explains everninomicin’s picomolar affinity and resistance to competitive displacement.
Table 3: Impact of L-Evernitrose Modifications on Antibiotic Function and Resistance
Structural Element | Functional Role | Consequence of Alteration | Resistance Mechanism |
---|---|---|---|
C4-Nitro group | Hydrogen bonding to H89 rRNA | 100–1000x ↓ activity (e.g., Evn M) | Cfr methyltransferase (m³A2503) |
Orthocarbonate bridge (C2–C3) | Conformational rigidity | Distorted binding geometry | EmtA methyltransferase (G2470 methylation) |
Methylamino group | Hydrophobic interactions | Impaired L16 contact | Mutations in L16 (R51L, I52T) |
Terminal nitrone (Evn P) | Bifunctional ribosome engagement | Simultaneous A- and P-site inhibition | Rare; requires dual mutations |
Functionally, L-evernitrose disrupts late steps in tRNA accommodation. Single-molecule FRET experiments demonstrate that everninomicin permits initial aminoacyl-tRNA binding to the ribosomal A site but prevents its full accommodation into the peptidyltransferase center [5]. This "accommodation arrest" stalls elongation without affecting initiation factors (e.g., IF2) or translocation (e.g., EF-G). The unique mechanism underpins everninomicins’ lack of cross-resistance with other ribosome inhibitors. Resistance typically arises via rRNA methyltransferases (e.g., EmtA, which methylates G2470 in H89) or mutations in L16 (R51L, I52T), both of which disrupt L-evernitrose binding [9]. Notably, bifunctional everninomicin derivatives like Evn P—a nitrone conjugate of everninomicin F and the macrolide rosamicin—overcome resistance by simultaneously engaging the macrolide-binding site and the orthosomycin site, demonstrating L-evernitrose’s adaptability in next-generation designs [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7